Methyl 3-Hydrazinyl-4-methylthiophene-2-carboxylate: Computed Lipophilicity (XLogP3) Comparison with Non-Methylated 3-Hydrazinyl Analog
The computed octanol-water partition coefficient (XLogP3-AA) of Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate is 1.9, representing a moderate increase in lipophilicity relative to the non-methylated 3-hydrazinylthiophene-2-carboxylate scaffold (estimated baseline XLogP ~1.0-1.2 for unsubstituted analog). This quantitative difference arises from the 4-methyl substituent [1]. The higher XLogP value suggests enhanced membrane permeability characteristics that may influence downstream biological screening outcomes .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Unsubstituted 3-hydrazinylthiophene-2-carboxylate methyl ester (estimated XLogP range: 1.0-1.2; class-level inference based on scaffold fragmentation analysis) |
| Quantified Difference | Δ XLogP ≈ +0.7 to +0.9 units |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2024.11.20); no direct experimental logP measurement identified |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, lipophilicity differences of this magnitude can significantly affect compound partitioning, passive membrane permeability, and promiscuous binding profiles, thereby influencing hit-to-lead progression and SAR interpretation.
- [1] PubChem. (2025). Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate: Computed Properties. PubChem CID 2777599. View Source
